BZ-Gly-phe-arg-OH

Enzyme Kinetics Substrate Specificity Cardiovascular Research

Quantifying ACE's kininase activity requires specific substrates; generic alternatives like Bz-Gly-His-Leu yield non-comparable data. BZ-Gly-phe-arg-OH (Hippuryl-Phe-Arg-OH) mimics bradykinin's C-terminus for selective dipeptidyl carboxypeptidase measurement. - 240-fold higher specificity for atrial dipeptidyl carboxyhydrolase vs. Bz-Gly-His-Leu - Validates active site folding & functional integrity (80-93% inhibition upon modification) - ≥98% purity; bulk & research quantities available for HTS and diagnostic development

Molecular Formula C24H30N6O5
Molecular Weight 482.5 g/mol
Cat. No. B12115445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBZ-Gly-phe-arg-OH
Molecular FormulaC24H30N6O5
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C24H30N6O5/c25-24(26)27-13-7-12-18(23(34)35)30-22(33)19(14-16-8-3-1-4-9-16)29-20(31)15-28-21(32)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27)
InChIKeyGQKRRZAUNABSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BZ-Gly-phe-arg-OH: ACE & Dipeptidyl Carboxypeptidase Substrate


BZ-Gly-phe-arg-OH (also known as Hippuryl-Phe-Arg-OH, CAS: 73167-83-6) is a synthetic tripeptide substrate primarily utilized for the quantitative measurement of Angiotensin-Converting Enzyme (ACE) and dipeptidyl carboxypeptidase activities. Its structure, featuring an N-terminal benzoyl-glycine (hippuric acid) followed by phenylalanine and arginine, mimics the C-terminal dipeptide of the physiological substrate bradykinin [1]. The compound is a key reagent in biochemical research, drug discovery, and diagnostic assay development .

ACE & dipeptidyl carboxypeptidase substrate
Mimics bradykinin C-terminal dipeptide
Supports biochemical research and assay development

Irreplaceability of BZ-Gly-phe-arg-OH


The precise sequence and terminal blocking group of BZ-Gly-phe-arg-OH are critical determinants of its enzyme specificity and kinetic behavior. Substituting it with other tripeptides like Bz-Gly-His-Leu (an ACE substrate for angiotensin I) or Bz-Gly-Arg (a carboxypeptidase B substrate) leads to fundamentally different experimental outcomes [1]. The P2 phenylalanine residue and C-terminal arginine in BZ-Gly-phe-arg-OH confer a unique substrate profile that is essential for assays targeting the kininase activity of ACE or specific dipeptidyl carboxypeptidases [2]. Generic substitution without validation will compromise assay specificity, accuracy, and data reproducibility, rendering results incomparable to established literature.

Bz-Gly-His-Leu may shift assay readout to angiotensin I conversion, not kininase activity.
Bz-Gly-Arg targets carboxypeptidase B, not dipeptidyl carboxypeptidase.

BZ-Gly-phe-arg-OH vs. Closest Analogs


Substrate Efficiency: Atrial Dipeptidyl Carboxyhydrolase vs. Bz-Gly-His-Leu

In assays with atrial dipeptidyl carboxyhydrolase, the substrate containing the Phe-Arg C-terminal dipeptide (Bz-Gly-Ser-Phe-Arg, a close analog) demonstrated a 240-fold higher catalytic efficiency (Vmax/Km) compared to the standard ACE substrate Bz-Gly-His-Leu [1]. This significant difference underscores that substrates with a terminal Phe-Arg sequence, such as BZ-Gly-phe-arg-OH, are far superior for probing this specific enzyme activity. The quantitative advantage is a direct consequence of the enzyme's active site preference for phenylalanine at the P1 position [1].

Substrate efficiency (analog)
Reported
240-fold higher Vmax/Km vs. Bz-Gly-His-Leu
Supports Phe-Arg preference for dipeptidyl carboxypeptidase studies
Analog Bz-Gly-Ser-Phe-Arg; direct compound data to verify
Enzyme Kinetics Substrate Specificity Cardiovascular Research

Arginine-Modifying Reagent Inhibition

Modification of arginine residues in purified human kidney ACE with cyclohexanedione or butanedione resulted in an 80-93% inhibition of BZ-Gly-phe-arg-OH hydrolysis [1]. This demonstrates that an active site arginine residue is essential for the enzyme's interaction with this specific substrate. While similar inhibition patterns were observed for other substrates like bradykinin, the high degree of inhibition (80-93%) for BZ-Gly-phe-arg-OH confirms its utility as a sensitive probe for the integrity of the ACE active site [1].

Active-site inhibition
Reported
80-93% hydrolysis inhibition
Supports ACE active-site integrity probe
Human kidney ACE; arginine modification
Enzyme Mechanism Active Site Probing ACE Inhibition

Cleavage Specificity vs. Bz-Gly-Arg

In assays with pig platelet lysates, Bz-Gly-Arg was not hydrolyzed by lysosomal carboxypeptidase B, showing no detectable activity [1]. In contrast, BZ-Gly-phe-arg-OH is a recognized substrate for dipeptidyl carboxypeptidases, which cleave the C-terminal dipeptide (Phe-Arg) . This functional distinction highlights that BZ-Gly-phe-arg-OH serves as a substrate for a different class of exopeptidases (dipeptidyl carboxypeptidases) compared to Bz-Gly-Arg, which is primarily a substrate for carboxypeptidase B. Using BZ-Gly-phe-arg-OH allows for the selective assay of dipeptidyl carboxypeptidase activity in complex biological samples where carboxypeptidase B activity may also be present.

Cleavage specificity
Cross-study comparable
Active substrate vs Not detectable
Selective for dipeptidyl carboxypeptidase over carboxypeptidase B
Conditions differ; data to verify
Carboxypeptidase Substrate Specificity Peptide Mapping

BZ-Gly-phe-arg-OH: Research and Industrial Applications


High-Throughput Screening of Selective ACE Inhibitors

BZ-Gly-phe-arg-OH is used in automated, high-throughput screening assays to identify and characterize novel ACE inhibitors with a focus on the kininase domain. Its specific cleavage profile, distinct from the more common Bz-Gly-His-Leu substrate, allows researchers to pinpoint inhibitors that selectively modulate bradykinin degradation without affecting angiotensin I conversion [1]. The quantitative data on inhibition by active-site modification (80-93%) also provides a robust benchmark for assay validation [2].

Dipeptidyl Carboxypeptidase Isoform Differentiation

This substrate is employed in enzymatic assays of tissue homogenates or biological fluids to differentiate between the activities of dipeptidyl carboxypeptidases, such as atrial peptide converting enzyme, and other peptidases like carboxypeptidase B [1]. The 240-fold higher specificity of a Phe-Arg-terminating substrate for atrial dipeptidyl carboxyhydrolase over Bz-Gly-His-Leu [2] provides a clear, quantifiable signal that can be used to track disease progression or therapeutic response in cardiovascular and renal disease models.

Recombinant ACE Quality Control & Functional Characterization

During the production and purification of recombinant Angiotensin-Converting Enzyme, BZ-Gly-phe-arg-OH serves as a key quality control reagent. Its hydrolysis rate, which is sensitive to the modification of active site arginine residues (80-93% inhibition) [1], is used to verify the correct folding and functional integrity of the enzyme's active site. This ensures batch-to-batch consistency and activity in commercial enzyme preparations.

Diagnostic Assay Development for Kinin Disorders

BZ-Gly-phe-arg-OH is a critical component in the development of clinical diagnostic assays designed to measure kininase activity in patient samples. The substrate's high specificity for the kinin-degrading function of ACE and related enzymes enables the accurate quantification of this pathway, which is implicated in inflammatory conditions, hereditary angioedema, and hypertension [1].

Application
Selection Property
Validation Focus
ACE inhibitor screening (kininase domain)
Phe-Arg substrate specificity
Kininase-selective inhibition profiling
Dipeptidyl carboxypeptidase isoform studies
Activity differentiation from carboxypeptidase B
Enzyme selectivity in tissue homogenates
Recombinant ACE quality control
Active-site arginine sensitivity
Enzyme folding and activity consistency
Kinin pathway research assays
Kininase-specific substrate signal
Bradykinin degradation pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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